4-Aminochroman-5-carbonitrile

Description

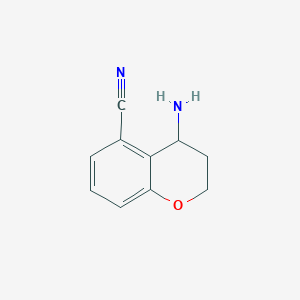

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-amino-3,4-dihydro-2H-chromene-5-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-10(7)8(12)4-5-13-9/h1-3,8H,4-5,12H2 |

InChI Key |

NEEBCQOMOSOMTH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC(=C2C1N)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Outcomes

- The reaction proceeds under mild conditions with ammonium acetate promoting the Michael addition of 2-cyanothioacetamide to the α,β-unsaturated aldehyde intermediate.

- Subsequent intramolecular cyclization forms the chromeno[4,3-b]pyridine core bearing the amino and carbonitrile groups.

- The process yields medium to high product yields with good atom economy and operational simplicity.

Advantages

- The method is operationally convenient and scalable.

- It uses readily available starting materials.

- It avoids harsh reagents and conditions, making it suitable for industrial applications.

| Parameter | Details |

|---|---|

| Starting materials | 4-Chromanone derivatives, aldehydes, 2-cyanothioacetamide |

| Catalyst/promoter | Ammonium acetate |

| Reaction type | One-pot Michael addition/cyclization |

| Yield range | Medium to high (typically >60%) |

| Advantages | Simple, scalable, good atom economy |

Reference: Facile access to 2‐amino‐4‐aryl‐5H‐chromeno[4,3‐b]pyridine‐3‐carbonitriles, Wang et al., 2023

Alternative Synthetic Routes and Related Methods

While direct literature on this compound is limited, related synthetic methodologies for amino-carbonitrile heterocycles provide insight into potential preparation routes:

Use of Diaminomaleonitrile (DAMN) and Cyclization

- Industrially, diaminomaleonitrile (DAMN) is used as a starting material for synthesizing amino-imidazole carbonitrile derivatives.

- The process involves reaction of DAMN with hydrogen chloride and subsequent transformations to form amino-carbonitrile intermediates.

- Although this method is more common for imidazole derivatives, the principles of using DAMN as a nitrile and amino source can be adapted for chroman systems.

| Step | Description |

|---|---|

| Starting material | Diaminomaleonitrile (DAMN) |

| Key reaction | Reaction with HCl, formation of amidine intermediates |

| Application | Synthesis of amino-carbonitrile heterocycles |

| Limitations | Multi-step, sometimes low yield for chroman derivatives |

Reference: EP1215206B1 patent on aminoimidazole-carbonitrile derivatives

Michael-Type Addition and Cyclization Using Cyanothioacetamide

- Cyanothioacetamide can undergo Michael addition to α-bromochalcones or related substrates, followed by intramolecular cyclization to form heterocyclic amino-carbonitriles.

- This approach has been demonstrated for thiophene and pyridine derivatives and may be adapted for chroman systems.

| Reaction type | Michael addition followed by cyclization |

|---|---|

| Nucleophile | Cyanothioacetamide |

| Electrophile | α-Bromochalcones or α-thiocyanatoketones |

| Product | Amino-carbonitrile heterocycles |

| Yield | Moderate (30-40%) |

Reference: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles, 2021

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-pot Michael/Cyclization | 4-Chromanone derivatives, aldehydes, 2-cyanothioacetamide, ammonium acetate | >60 | Simple, scalable, mild conditions | Limited substrate scope reported |

| DAMN-based synthesis | Diaminomaleonitrile, HCl, amidine intermediates | Variable | Industrially available raw materials | Multi-step, lower yield for chroman |

| Michael addition with cyanothioacetamide | α-Bromochalcones, cyanothioacetamide, KOH catalyst | 30-40 | Versatile for heterocycles | Moderate yields, longer reaction times |

Research Findings and Industrial Relevance

- The one-pot Michael/cyclization method represents a significant advancement for preparing this compound derivatives, offering a balance of efficiency, yield, and operational simplicity.

- Industrial processes favor methods using readily available raw materials and fewer steps, such as those involving DAMN, but these often require optimization to improve yields and reduce complexity.

- The use of cyanothioacetamide in Michael-type additions provides a flexible route to amino-carbonitrile heterocycles, though yields and substrate scope may vary.

Chemical Reactions Analysis

Types of Reactions

4-Aminochroman-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products

Oxidation: Nitro-chroman derivatives.

Reduction: Amino-chroman derivatives.

Substitution: Various substituted chroman derivatives depending on the substituent introduced.

Scientific Research Applications

4-Aminochroman-5-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Aminochroman-5-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Functional Groups

The compound shares structural motifs with several classes of carbonitrile-containing heterocycles, including pyrimidines, pyrans, and pyrazoles. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Chromane vs. Pyrimidine/Pyran : The chromane core provides a fused benzene ring, enhancing aromatic stability compared to pyrimidines or pyrans. This may influence π-π stacking in biological targets .

- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -Cl) and electron-donating groups (e.g., -NH₂, -OCH₃) modulate reactivity. For instance, the 4-amino group in this compound likely increases nucleophilicity at the chromane ring .

Key Observations :

Physicochemical Properties

Table 3: Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.